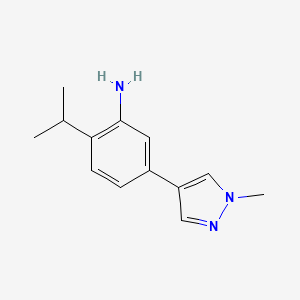
2-isopropyl-5-(1-methyl-1H-pyrazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrazole ring substituted with a methyl group at the 1-position and an aniline moiety substituted with an isopropyl group at the 2-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Methylation: The pyrazole ring is then methylated at the 1-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Coupling with aniline: The methylated pyrazole is then coupled with 2-(propan-2-yl)aniline through a nucleophilic aromatic substitution reaction. This step may require a catalyst such as palladium on carbon and a suitable solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of 5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
類似化合物との比較
Similar Compounds
5-(1-methyl-1H-pyrazol-4-yl)-2-(methyl)aniline: Similar structure but with a methyl group instead of an isopropyl group.
5-(1-methyl-1H-pyrazol-4-yl)-2-(ethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group.
5-(1-methyl-1H-pyrazol-4-yl)-2-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 5-(1-methyl-1H-pyrazol-4-yl)-2-(propan-2-yl)aniline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group at the 2-position of the aniline moiety can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
特性
分子式 |
C13H17N3 |
|---|---|
分子量 |
215.29 g/mol |
IUPAC名 |
5-(1-methylpyrazol-4-yl)-2-propan-2-ylaniline |
InChI |
InChI=1S/C13H17N3/c1-9(2)12-5-4-10(6-13(12)14)11-7-15-16(3)8-11/h4-9H,14H2,1-3H3 |
InChIキー |
KXCGEHASOCOQJA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)C2=CN(N=C2)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


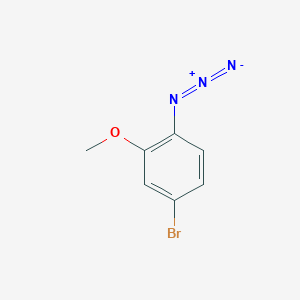



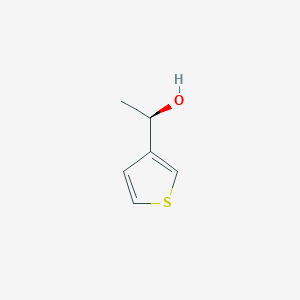

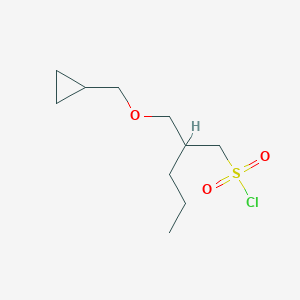
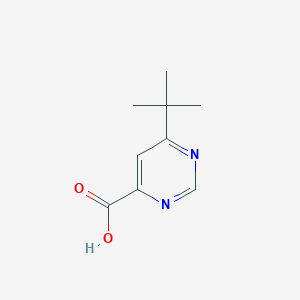
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate](/img/structure/B13614997.png)
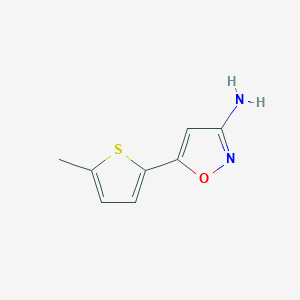
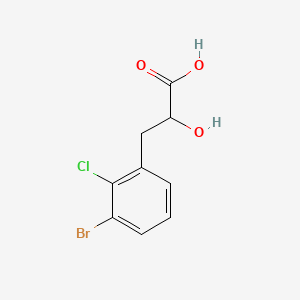
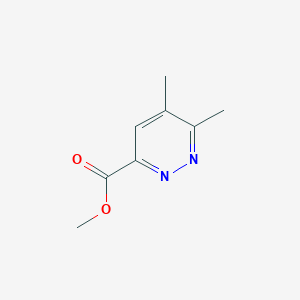
![Dimethyl[4-(piperazin-1-YL)butyl]amine](/img/structure/B13615018.png)
![Methyl2-[3-(chlorosulfonyl)cyclobutyl]acetate](/img/structure/B13615024.png)
